4,6-Diethyl-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diethyl-2-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of ethyl groups at positions 4 and 6, and a methyl group at position 2 on the pyrimidine ring. Pyrimidines are significant in various biological processes and are found in nucleic acids, vitamins, and coenzymes.
Vorbereitungsmethoden
The synthesis of 4,6-Diethyl-2-methylpyrimidine can be achieved through several synthetic routes. One common method involves the condensation of acetamidine hydrochloride with diethyl malonate in the presence of a base such as sodium methoxide or sodium ethoxide. The reaction typically occurs in an alcoholic solvent like methanol or ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4,6-Diethyl-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Diethyl-2-methylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in various chemical reactions and studies.
Biology: Pyrimidine derivatives are essential in the study of nucleic acids and their functions. This compound can be used to synthesize analogs of nucleotides for research purposes.
Industry: This compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,6-Diethyl-2-methylpyrimidine depends on its specific application. In medicinal chemistry, pyrimidine derivatives often target enzymes or receptors involved in critical biological pathways. For example, they may inhibit enzymes like thymidylate synthase or dihydrofolate reductase, which are crucial for DNA synthesis and cell proliferation . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
4,6-Diethyl-2-methylpyrimidine can be compared with other pyrimidine derivatives such as:
4,6-Dimethyl-2-methylpyrimidine: Similar in structure but with methyl groups instead of ethyl groups at positions 4 and 6.
4,6-Dihydroxy-2-methylpyrimidine: Contains hydroxyl groups at positions 4 and 6 instead of ethyl groups.
4,6-Dichloro-2-methylpyrimidine: Contains chlorine atoms at positions 4 and 6 instead of ethyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups may enhance its lipophilicity and alter its interaction with biological targets compared to other pyrimidine derivatives.
Eigenschaften
Molekularformel |
C9H14N2 |
---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
4,6-diethyl-2-methylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-4-8-6-9(5-2)11-7(3)10-8/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
XAIIGYCKNXXUCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC(=N1)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.